1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
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Overview
Description
The compound “1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea” is a complex organic molecule. It contains a dibenzo[b,f][1,4]oxazepine moiety, which is a tricyclic structure found in various pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Dibenzo[b,f][1,4]oxazepines, for example, have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and flash point. For example, a related compound, Isoxepac, has a boiling point of 528.2°C at 760 mmHg and a density of 1.349g/cm3 .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing polyureas and derivatives involving similar chemical structures, emphasizing their potential in creating novel materials with specific physical and chemical properties. For instance, Mallakpour et al. (2002) discussed the synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole, showcasing the methods to obtain compounds with inherent viscosity and thermal stability, potentially useful in materials science Mallakpour, S., Hajipour, A., & Raheno, H. (2002).
Biological Activity
Compounds with similar structures have been evaluated for their biological activities, such as inhibiting specific enzymes or possessing fungicidal properties. For example, research on derivatives of methoxydibenzo[b, f]oxepine explored their potential as tubulin polymerization inhibitors, suggesting uses in developing new therapeutic agents targeting cancer Krawczyk, H., Wrzesiński, M., Mielecki, D., Szczeciński, P., & Grzesiuk, E. (2016).
Mechanism of Action
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-17-9-6-15(7-10-17)12-13-24-23(28)25-16-8-11-20-18(14-16)22(27)26-19-4-2-3-5-21(19)30-20/h2-11,14H,12-13H2,1H3,(H,26,27)(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJXJRMMSHEIMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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